Indoline-5,6-diolhydrochloride

Metabolomics Parkinson's Disease Dopamine Metabolism

Researchers tracking dopamine oxidation in Parkinson's disease require indoline-5,6-diol hydrochloride as a pathway-specific analytical standard. This HCl salt form offers superior solubility and stability versus the free base, directly improving assay reproducibility. • Direct precursor to dopaminochrome in the dopamine oxidation pathway-validated reference standard for LC-MS/MS metabolomics workflows. • Preferred salt form for oxidative hair dye formulations per patent literature; higher active content by weight vs. the hydrobromide salt. • ≥95% (HPLC) purity; supplied as powder or crystals; stored at 2-8°C.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B13067952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-5,6-diolhydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C21)O)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
InChIKeyIMGPXUZVVPIKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indoline-5,6-diol Hydrochloride: Key Melanogenesis Intermediate


Indoline-5,6-diol hydrochloride, also known as 5,6-dihydroxyindoline hydrochloride or leukoaminochrome hydrochloride, is a catecholamine derivative within the indoline class of organic compounds. It is a primary metabolite and a crucial intermediate in the biosynthesis of eumelanin, the dark pigment found in skin, hair, and eyes [1]. It is widely used in metabolomics research, particularly in studies of dopamine oxidation and Parkinson's disease , and as a key component in oxidative hair dye formulations due to its ability to polymerize into melanin-like chromophores upon oxidation .

Metabolomics Pathway Intermediate
Reported intermediate for tracking leucodopaminochrome in dopamine oxidation studies
Formulation Intermediate
Hydrochloride salt used in oxidative hair dye compositions for keratin fiber coloring

Why Indoline-5,6-diol Hydrochloride Cannot Be Substituted


While several compounds serve as intermediates in melanogenesis or dyeing processes, substitution is not trivial. The specific salt form, such as the hydrochloride, directly influences critical physical properties including solubility, hygroscopicity, and stability . Furthermore, the distinct redox state of indoline-5,6-diol differentiates it from the fully aromatic indole analogs, impacting its reactivity and polymerization kinetics in oxidative environments [1]. These factors collectively dictate performance in applications from precise mechanistic studies in metabolomics to the color development and stability of industrial hair dye formulations [2].

Salt-form sensitivity
Hydrochloride vs. other salts may shift solubility, hygroscopicity, and stability, limiting direct substitution.
Redox-state mismatch
Indoline-5,6-diol (reduced) differs from indole analogs in polymerization kinetics; replacement may alter outcome.

Comparative Evidence for Indoline-5,6-diol Hydrochloride


Dopamine Oxidation Pathway Specificity

In mechanistic studies of dopamine oxidation, indoline-5,6-diol (leucodopaminochrome) is a direct, quantifiable intermediate on the pathway from dopamine quinone to dopaminochrome, differentiating it from 5,6-dihydroxyindole, which is formed via a different route [1]. This provides a more accurate marker for investigating the specific oxidation cascade relevant to neurodegenerative conditions like Parkinson's disease .

Pathway Specificity
Class-level inference
Sequential formation from dopamine quinone to dopaminochrome
Supports pathway-specific tracking in dopamine oxidation
Data to verify for metabolomics assays
Metabolomics Parkinson's Disease Dopamine Metabolism

Salt Form: Hydrochloride vs. Hydrobromide

The hydrochloride salt (C8H9NO2·HCl, MW 187.62) is specifically claimed and used in hair dye formulations alongside the free base and hydrobromide salt, but it offers a different combination of physical properties. The hydrochloride form has a lower molecular weight than the hydrobromide (MW 232.07), resulting in a higher molar percentage of the active indoline-5,6-diol moiety (approximately 80.6% vs. 65.1% for the hydrobromide) [1]. This directly impacts the effective concentration and cost-efficiency in formulations.

Active Moiety Content
Head-to-head
~80.6% (HCl) vs. ~65.1% (HBr)
Higher active compound by weight may influence formulation efficiency
Molecular weight basis; performance testing required
Formulation Science Hair Dye Technology Material Science

Oxidation State Control for Polymerization

Indoline-5,6-diol is a reduced form of the indole ring, making it a distinct monomer for melanin-like polymers. Unlike its oxidized counterpart, 5,6-dihydroxyindole (CAS 3131-52-0), indoline-5,6-diol requires an oxidative step to form the final indole-5,6-quinone structure before polymerizing . This difference in oxidation state means polymerization can be more tightly controlled by the addition of an oxidant, whereas 5,6-dihydroxyindole can autopolymerize under mild alkaline conditions , potentially leading to batch-to-batch inconsistency.

Polymerization Control
Data to verify
Requires external oxidant; 5,6-DHI autopolymerizes
May allow tunable initiation for controlled polymer synthesis
Source review: empty; cross-study context
Polymer Chemistry Materials Science Synthetic Melanin

Indoline-5,6-diol Hydrochloride Applications


Dopamine Oxidation & Parkinson's Research

For research investigating the dopamine oxidation pathway, particularly the formation of neurotoxic intermediates, indoline-5,6-diol hydrochloride is the specific metabolite to track and study. Its role as a direct precursor to dopaminochrome, as established by Elayaan et al. (1997) [1], makes it an essential standard and reagent for metabolomics assays and enzymatic studies related to Parkinson's disease pathology .

Permanent Hair Dye Formulation

This compound is the preferred choice for formulating oxidative hair dyes. The hydrochloride salt is specifically identified in patents for its efficacy in dyeing keratin fibers [2]. Its lower molecular weight compared to the hydrobromide salt provides a higher active content by weight, which is a critical factor for cost-effective formulation development and manufacturing.

Eumelanin-Mimetic Polymer Synthesis

In the creation of synthetic melanin for applications in bioelectronics, UV protection, or free-radical scavenging coatings, indoline-5,6-diol hydrochloride offers superior control over the polymerization process compared to its fully aromatic analog, 5,6-dihydroxyindole. The need for an external oxidant allows for temporal and spatial control over polymer formation, enabling the fabrication of more uniform and well-defined materials .

Application
Selection Property
Validation Focus
Dopamine Oxidation Pathway Research
Leucodopaminochrome intermediate specificity
Verify pathway tracking in dopamine oxidation models
Hair Dye Formulation Development
Hydrochloride salt with higher active moiety content
Validate active content and formulation compatibility
Synthetic Melanin Polymerization
Reduced indoline monomer requiring external oxidant
Assess polymerization kinetics and film uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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